N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide
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Overview
Description
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide is a complex organic compound that features a naphthalene ring substituted with chlorine and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide typically involves multi-step organic reactionsThe final step involves the attachment of the propanamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various catalysts and reagents depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction may produce more hydrogenated derivatives .
Scientific Research Applications
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2-(2,5-dioxopyrrolidin-1-yl)butanamide
- Propionamide
Uniqueness
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide is unique due to its specific structural features, such as the combination of a chloronaphthalene ring and a benzoxazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C20H15ClN2O2 |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide |
InChI |
InChI=1S/C20H15ClN2O2/c1-2-19(24)22-12-9-10-18-17(11-12)23-20(25-18)15-7-3-6-14-13(15)5-4-8-16(14)21/h3-11H,2H2,1H3,(H,22,24) |
InChI Key |
LIHNRUIINOFLKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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